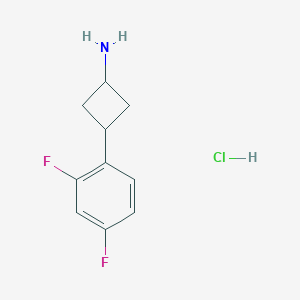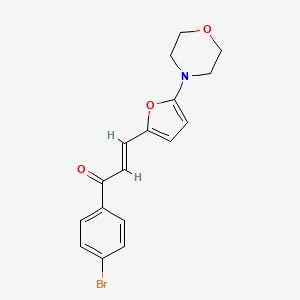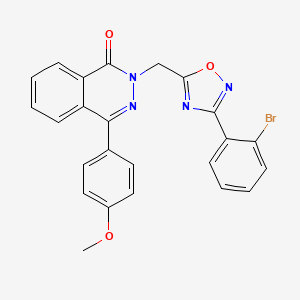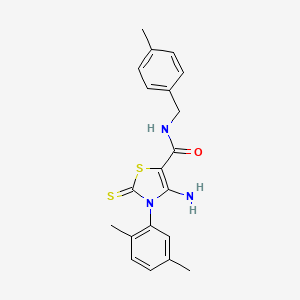
(1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Amine-substituted cyclobutanes are crucial in biologically active compounds. The synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination has been an area of interest. This process is significant for producing these compounds in a diastereo- and enantioselective manner, enhancing their utility in various scientific applications (Feng, Hao, Liu, & Buchwald, 2019).
Synthesis of Methanoproline Analogues
The synthesis of 3-(chloromethyl)cyclobutanone, used in creating 2,4-methanoproline analogues, indicates the utility of cyclobutane derivatives in producing complex bioactive molecules (Rammeloo, Stevens, & de Kimpe, 2002).
Anticancer Complexes
Mixed-NH3/amine platinum (II) complexes featuring cyclobutane structures have been explored for their potential in cancer treatment. These complexes show significant cytotoxicity towards cancer cells, making them relevant in oncological research (Liu et al., 2013).
Ligand Application in Catalysis
Cyclobutene derivatives are used as ligands in catalytic reactions, such as the amination of halobenzenes. This illustrates the role of these compounds in facilitating chemical transformations, important in synthetic chemistry (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
VLA-4 Antagonists
Cyclobutane derivatives have been used in synthesizing potent VLA-4 antagonists, a class of compounds with therapeutic potential in treating various diseases (Brand, de Candole, & Brown, 2003).
Photochemical Dimerization Studies
Studies on the photochemical dimerization of fluorinated dibenzylideneacetone in chloroform highlight the interesting photochemical properties of certain cyclobutane derivatives, relevant in material science (Schwarzer & Weber, 2014).
Mechanistic Studies in Organic Chemistry
Research on organocatalyzed Michael addition reactions with cyclobutane derivatives provides insights into complex reaction mechanisms, crucial for advancing organic synthesis methodologies (Patora-Komisarska et al., 2011).
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6;/h1-2,5-6,8H,3-4,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBJKPUHNIJHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate](/img/structure/B2862449.png)
![7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2862450.png)


![3-Methyl-6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2862458.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862459.png)





![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)
![2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2862467.png)